molecular formula C7H14ClNO3 B14001915 Methyl cis-4-aminooxane-3-carboxylate hydrochloride

Methyl cis-4-aminooxane-3-carboxylate hydrochloride

Katalognummer: B14001915
Molekulargewicht: 195.64 g/mol
InChI-Schlüssel: FMWMGVFZENRYGU-RIHPBJNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl cis-4-aminooxane-3-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl cis-4-aminooxane-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of microwave-assisted synthesis, which accelerates the reaction rate and improves yield. For instance, the reaction of esters and amines under neutral conditions can produce the desired compound efficiently .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high purity and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl cis-4-aminooxane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, palladium catalysts, and other transition metal catalysts. For example, copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids followed by palladium-catalyzed intramolecular C–H arylation is a known method to synthesize related compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with boronic acids can lead to the formation of carbazole derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl cis-4-aminooxane-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl cis-4-aminooxane-3-carboxylate hydrochloride include:

Uniqueness

This compound is unique due to its specific structural properties and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility in scientific research make it a valuable compound for further study and development.

Eigenschaften

Molekularformel

C7H14ClNO3

Molekulargewicht

195.64 g/mol

IUPAC-Name

methyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1

InChI-Schlüssel

FMWMGVFZENRYGU-RIHPBJNCSA-N

Isomerische SMILES

COC(=O)[C@H]1COCC[C@H]1N.Cl

Kanonische SMILES

COC(=O)C1COCCC1N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.